molecular formula C20H30N2O3 B1327208 Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate CAS No. 898789-51-0

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1327208
CAS No.: 898789-51-0
M. Wt: 346.5 g/mol
InChI Key: PBPNNWZQHOICLF-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is a complex organic compound with the molecular formula C20H30N2O3. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step process. One common method includes the reaction of 4-methylpiperazine with a suitable benzaldehyde derivative to form an intermediate, which is then reacted with ethyl 6-oxohexanoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate
  • Indole derivatives
  • Piperazine derivatives

Uniqueness

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its versatility in scientific research applications make it a valuable compound in multiple fields .

Properties

IUPAC Name

ethyl 6-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-3-25-20(24)10-5-4-9-19(23)18-8-6-7-17(15-18)16-22-13-11-21(2)12-14-22/h6-8,15H,3-5,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNNWZQHOICLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643460
Record name Ethyl 6-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-51-0
Record name Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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